molecular formula C18H18N2O4S2 B2964315 3-(benzylsulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide CAS No. 878678-91-2

3-(benzylsulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide

Cat. No.: B2964315
CAS No.: 878678-91-2
M. Wt: 390.47
InChI Key: IGUUTNJXFCEPMZ-UHFFFAOYSA-N
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Description

3-(Benzylsulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide is a synthetic small molecule featuring a benzothiazole core substituted with a methoxy group at position 6 and a propanamide linker bearing a benzylsulfonyl moiety. The benzylsulfonyl group enhances electrophilicity and may influence solubility and binding interactions, while the methoxy substituent on the benzothiazole ring contributes to electronic effects and steric properties.

Properties

IUPAC Name

3-benzylsulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S2/c1-24-14-7-8-15-16(11-14)25-18(19-15)20-17(21)9-10-26(22,23)12-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUUTNJXFCEPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CCS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with methoxy-substituted benzaldehyde under acidic conditions.

    Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group can be introduced by reacting benzyl chloride with sodium sulfite, followed by oxidation.

    Coupling with Propanamide: The final step involves coupling the benzylsulfonyl-substituted benzothiazole with propanamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(benzylsulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

3-(benzylsulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structural features.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(benzylsulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole ring can intercalate with DNA, while the benzylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, affecting their function.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents on Benzothiazole Sulfonyl/Propanamide Modifications Molecular Weight (Da) Notable Properties Reference
This compound 6-methoxy Benzylsulfonyl-propanamide 376.45* High electrophilicity; moderate solubility
3-(Benzenesulfonyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)propanamide 6-methanesulfonyl Benzenesulfonyl-propanamide 424.51 Enhanced sulfonyl polarity; higher mass
N-(6-Methoxy-1,3-benzothiazol-2-yl)-4-nitrobenzene-1-sulfonamide 6-methoxy 4-Nitrobenzenesulfonamide (no propanamide) 381.37 Strong electron-withdrawing nitro group
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide 6-methoxy Adamantyl-acetamide 384.48 Bulky adamantyl group; lipophilic
N-(1,3-Benzothiazol-2-yl)-2-[N-(4-nitrobenzenesulfonyl)-1-phenylformamido]-3-phenylpropanamide (17b) None (parent benzothiazole) 4-Nitrobenzenesulfonyl-phenylpropanamide 586.10 Complex branching; high melting point (111.5–111.7°C)

*Calculated based on molecular formula C₁₇H₁₆N₂O₄S₂.

Key Observations:

Substituent Position and Electronic Effects: The 6-methoxy group in the target compound and analogues (e.g., ) reduces steric hindrance compared to bulkier substituents like methanesulfonyl or adamantyl . This may enhance binding to planar enzyme active sites. Benzylsulfonyl vs.

Impact of Propanamide Linker :

  • The propanamide spacer in the target compound and allows conformational flexibility, unlike the rigid sulfonamide in . This flexibility may optimize interactions with target proteins.

Biological Relevance: Compounds with 4-nitrobenzenesulfonyl groups (e.g., ) exhibit strong electron-withdrawing effects, which could enhance reactivity in covalent inhibition mechanisms. However, the target compound’s benzylsulfonyl group may favor non-covalent interactions . The adamantyl-acetamide derivative demonstrates how bulky substituents can drastically alter solubility and pharmacokinetics, highlighting the target compound’s balance between hydrophobicity and polarity.

Biological Activity

3-(Benzylsulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide is a compound that belongs to the benzothiazole derivative class, known for its diverse biological activities. Benzothiazole derivatives are recognized for their potential therapeutic properties, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects. This article explores the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name: this compound
  • CAS Number: 89139-42-4
  • Molecular Formula: C₁₈H₁₈N₂O₃S₂

The compound features a benzylsulfonyl group and a methoxy-substituted benzothiazole moiety, which contribute to its biological activities.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In a study by Ramachandran et al., several benzothiazole derivatives were tested for antibacterial activity using the Minimum Inhibitory Concentration (MIC) method, demonstrating promising results against multiple pathogens .

Anticancer Activity

Benzothiazole derivatives are also explored for their anticancer potential. The structural characteristics of this compound may influence its interaction with cancer cell pathways. A review highlighted that benzothiazole compounds could inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms . Further in vitro studies are needed to elucidate the specific anticancer mechanisms of this compound.

Anti-inflammatory Activity

The anti-inflammatory properties of benzothiazole derivatives have been documented extensively. Compounds with similar structures have been identified as inhibitors of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). The presence of the sulfonamide group in this compound may enhance its anti-inflammatory effects by modulating inflammatory pathways .

Anticonvulsant Activity

In the realm of neurological disorders, some benzothiazole derivatives have shown anticonvulsant activity. The compound's ability to cross the blood-brain barrier could be beneficial in treating epilepsy or seizure disorders. Studies have indicated that modifications in the benzothiazole structure can lead to enhanced anticonvulsant properties .

Data Summary and Case Studies

Biological ActivityDescriptionReferences
AntimicrobialEffective against Staphylococcus aureus, E. coli
AnticancerPotential tumor growth inhibition; apoptosis induction
Anti-inflammatoryInhibits COX and LOX enzymes; modulates inflammatory pathways
AnticonvulsantPotential efficacy in seizure disorders; crosses blood-brain barrier

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